Searching scientific databases like PubChem [] and Chemical Abstracts Service (CAS) [] did not yield any significant results related to the research applications of this specific compound.
A search of scientific literature databases like ScienceDirect [] and Scopus using the compound name or similar keywords did not reveal any published research articles focused on this molecule.
The pyridopyrimidine core structure is present in various bioactive molecules, including some with anti-cancer properties []. This suggests that N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine could be investigated for potential anti-tumor activity.
The indazole ring is another common structural motif found in many pharmaceuticals with diverse biological effects []. This suggests the possibility of exploring this compound for various biological activities depending on its specific interactions with cellular targets.
GW2974, chemically known as N4-(1-benzyl-1H-indazol-5-yl)-N6,N6-dimethyl-pyrido-[3,4-d]-pyrimidine-4,6-diamine, is a synthetic compound that belongs to the class of quinazoline derivatives. It is primarily recognized as a dual inhibitor of the epidermal growth factor receptor and human epidermal growth factor receptor 2, making it a significant candidate in cancer therapy. GW2974 is structurally similar to lapatinib, which has been approved for treating breast cancer. This compound exhibits potent activity against various cancer cell lines, particularly in glioblastoma multiforme and breast cancer models .
GW2974 functions mainly through its ability to inhibit tyrosine kinase activity associated with the epidermal growth factor receptor and human epidermal growth factor receptor 2. The compound's mechanism involves binding to the ATP-binding site of these receptors, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways leads to reduced tumor growth and increased apoptosis in cancer cells .
GW2974 has demonstrated notable anti-cancer properties, particularly in inhibiting the proliferation of tumor cells. Studies have shown that it can effectively reverse multidrug resistance in cancer cells by blocking drug efflux mechanisms mediated by ATP-binding cassette transporters. Additionally, GW2974 has been reported to stabilize human telomeric G-quadruplex DNA, which may contribute to its anti-cancer efficacy by inhibiting telomerase activity and promoting apoptosis in malignant cells .
The synthesis of GW2974 involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes the formation of the indazole moiety followed by the introduction of the pyrimidine core through various coupling reactions. Specific details about the synthesis can be found in patents related to similar compounds, which outline methods for constructing this class of inhibitors .
GW2974 is primarily investigated for its potential therapeutic applications in oncology. Its ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for treating various cancers, including breast cancer and glioblastoma multiforme. Additionally, its role in stabilizing G-quadruplex structures suggests potential applications in other areas such as gene regulation and telomere biology .
Research indicates that GW2974 interacts with G-quadruplex DNA structures through intercalation binding, enhancing the stability of these formations compared to double-stranded DNA. Binding studies have revealed high affinities for G-quadruplex DNA, suggesting that this interaction may play a crucial role in its mechanism of action against cancer cells. Techniques such as ultraviolet-visible spectroscopy and molecular docking have been employed to elucidate these interactions further .
GW2974 shares structural similarities with several other compounds that also act as tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Target Receptors | Unique Features |
---|---|---|---|
Lapatinib | High | EGFR, HER2 | Approved for clinical use; well-studied |
GW583340 | Moderate | EGFR, HER2 | Reverses multidrug resistance |
SCH-442416 | Moderate | Tyrosine Kinases | Stabilizes G-quadruplex DNA |
GW9263 | Moderate | EGFR | Potent against specific cancer types |
GW2974 stands out due to its dual inhibition profile and its unique ability to stabilize G-quadruplex DNA structures, which is less common among its peers .